4-(Chloromethyl)phenyl 2-hydroxybenzoate
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Overview
Description
4-(Chloromethyl)phenyl 2-hydroxybenzoate, also known as 2-Hydroxybenzoic acid 4-(chloromethyl)phenyl ester, is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)phenyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-(chloromethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)phenyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether are used.
Major Products Formed
Substitution: Formation of substituted phenyl esters.
Oxidation: Formation of quinones.
Reduction: Formation of phenyl alcohols.
Scientific Research Applications
4-(Chloromethyl)phenyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . The ester group can undergo hydrolysis to release the active phenol, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)phenyl 2-hydroxybenzoate: Similar structure but with a bromine atom instead of chlorine.
4-(Methoxymethyl)phenyl 2-hydroxybenzoate: Contains a methoxymethyl group instead of chloromethyl.
4-(Hydroxymethyl)phenyl 2-hydroxybenzoate: Has a hydroxymethyl group instead of chloromethyl.
Uniqueness
4-(Chloromethyl)phenyl 2-hydroxybenzoate is unique due to its chloromethyl group, which provides distinct reactivity compared to its analogs. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
[4-(chloromethyl)phenyl] 2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-9-10-5-7-11(8-6-10)18-14(17)12-3-1-2-4-13(12)16/h1-8,16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHCXPGLPXGNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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